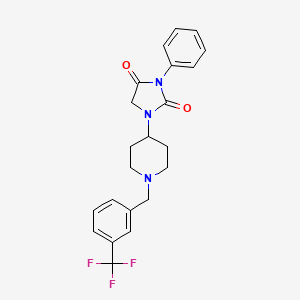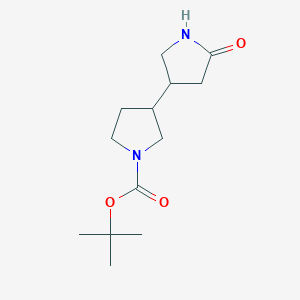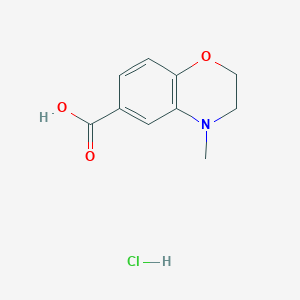![molecular formula C9H13FO4 B2970385 2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 2248357-37-9](/img/structure/B2970385.png)
2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid is a chemical compound with the molecular formula C10H15FO4. This compound is characterized by the presence of a fluorocyclobutyl group, a methoxy group, and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid typically involves multiple steps, including the formation of the fluorocyclobutyl group and its subsequent attachment to the propanoic acid backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Fluorocyclobutyl Group: This step often involves the fluorination of a cyclobutyl precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment to Propanoic Acid: The fluorocyclobutyl group is then attached to the propanoic acid backbone through a series of reactions, including esterification and subsequent hydrolysis to yield the final product.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis, including the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorocyclobutyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclobutyl group can enhance binding affinity and selectivity, while the methoxy and propanoic acid moieties contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid can be compared with other similar compounds, such as:
2-[(3-Chlorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.
2-[(3-Bromocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid:
2-[(3-Methylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid: The methyl group can influence the compound’s hydrophobicity and overall stability.
The uniqueness of this compound lies in its fluorine atom, which can enhance its chemical stability and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(3-fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO4/c1-14-9(13)7(8(11)12)4-5-2-6(10)3-5/h5-7H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIVDDAPYQEYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC(C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide](/img/structure/B2970303.png)
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2970304.png)
![N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2970305.png)
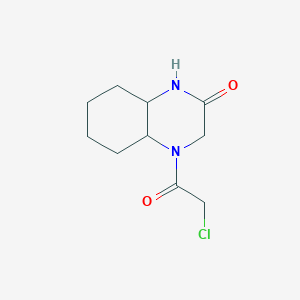
![3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970308.png)
![7-ethynyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2970309.png)
![5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine](/img/structure/B2970312.png)
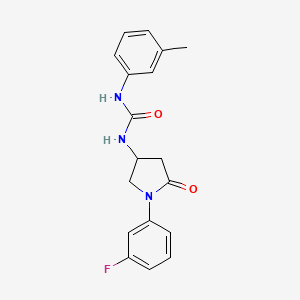
![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)

